N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide
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Overview
Description
N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group, a methylideneamino linkage, and a pyridinyl-imidazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 1-(6-methylpyridin-2-yl)imidazole-4-carboxamide under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide: Evaluated for antitumor potential.
Uniqueness
N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a bromophenyl group, methylideneamino linkage, and pyridinyl-imidazole core makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H14BrN5O |
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Molecular Weight |
384.2 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide |
InChI |
InChI=1S/C17H14BrN5O/c1-12-3-2-4-16(21-12)23-10-15(19-11-23)17(24)22-20-9-13-5-7-14(18)8-6-13/h2-11H,1H3,(H,22,24) |
InChI Key |
UDLPBLDQBHMFPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NN=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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